molecular formula C5H7NO2 B3021095 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one CAS No. 81025-84-5

2-Oxa-5-azabicyclo[2.2.1]heptan-3-one

Cat. No.: B3021095
CAS No.: 81025-84-5
M. Wt: 113.11 g/mol
InChI Key: WAWSGFGXFSUXIA-UHFFFAOYSA-N
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Description

Significance of Bridged Morpholine (B109124) Analogues in Organic Synthesis and Medicinal Chemistry

The morpholine ring is a prevalent feature in many approved pharmaceuticals, valued for its ability to improve the pharmacokinetic profile of drug candidates. nih.gove3s-conferences.org Its inclusion often enhances properties such as aqueous solubility and metabolic stability. researchgate.net The creation of bridged morpholine analogues, such as the 2-oxa-5-azabicyclo[2.2.1]heptane system, is a strategic design element in medicinal chemistry.

Bridging the morpholine ring can lead to several advantageous modifications:

Reduced Lipophilicity: In a counterintuitive phenomenon, adding a one-carbon bridge to a morpholine can decrease its lipophilicity (logD7.4). researchgate.netacs.org This is a desirable outcome in drug design, as high lipophilicity can lead to poor absorption, low solubility, and increased metabolic breakdown.

Enhanced 3D-dimensionality: The rigid, three-dimensional shape of bridged systems provides a unique scaffold for interacting with biological targets like enzymes and receptors. researchgate.netnih.gov This structural complexity can lead to higher binding affinity and selectivity.

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a frequently encountered one-carbon bridged morpholine that has been utilized in the development of various chemical entities. researchgate.net

Structural Classification and Nomenclature of 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one within Bicyclic Frameworks

The systematic name, this compound, precisely describes the molecule's structure according to IUPAC nomenclature for bicyclic systems.

Nomenclature ComponentDescription
bicyclo Indicates a molecule with two rings sharing two bridgehead atoms.
[2.2.1] Describes the lengths of the three bridges connecting the two bridgehead carbons. There are two bridges of two carbons each and one bridge of a single carbon.
heptan Denotes a total of seven atoms comprising the bicyclic framework.
2-oxa An oxygen atom replaces the carbon at position 2 of the bicyclic system.
5-aza A nitrogen atom replaces the carbon at position 5.
3-one A ketone functional group is present at position 3.

This compound integrates two important heterocyclic functionalities within its bridged structure: a lactam (a cyclic amide) and a lactone (a cyclic ester). The amide bond involves the nitrogen at position 5 and the carbonyl group at position 3, while the ester functionality involves the oxygen at position 2 and the same carbonyl group. Due to the geometric constraints of the bicyclic system, the amide bond is forced into a non-planar, or "twisted," conformation. Such compounds are often referred to as anti-Bredt lactams. nih.govnih.gov

Structural Details:

Property Value
Molecular Formula C₅H₇NO₂ uni.lu
Core Structure Bridged γ-Lactam fused with an oxazolidinone ring

| Key Features | Bicyclic, Heterocyclic, Lactam, Lactone |

Historical Context of Bridged Lactams and Lactones in Conformational Constraint Design

The concept of using rigid, conformationally constrained molecules in design is a cornerstone of medicinal chemistry and peptide science. Lactams and lactones, being common motifs in natural products and pharmaceuticals, have been central to this field of study. rsc.org

The history of bridged lactams is particularly notable. In 1924, Julius Bredt established "Bredt's Rule," which stated that a double bond cannot be placed at the bridgehead of a bridged ring system due to the strain of a planar double bond in a non-planar structure. nih.gov In 1938, this concept was extended to the resonance-stabilized amide bond by Rudolf Lukeš, who proposed that bridged lactams with a nitrogen at the bridgehead would be "sterically impossible". nih.gov

However, this assertion was later disproven. The first synthesis of a bridged lactam was reported by Doering in 1946, opening a new chapter in organic chemistry. nih.gov It was discovered that while the amide bond in these systems is indeed strained and non-planar, the nitrogen atom can adopt a more sp³-hybridized (pyramidal) geometry, making the structure accessible. nih.gov

In the early 1980s, the design of conformationally constrained peptide analogues took a significant step forward with the introduction of Freidinger lactams. researchgate.net These lactam-bridged dipeptides served as a milestone, providing a method to lock a peptide backbone into a specific conformation to enhance its biological activity. researchgate.net The design of bridged γ-lactams as potential mimics of β-lactam antibiotics further illustrates the application of conformational constraint to create novel therapeutic agents. researchgate.net The study of bridged lactams and lactones continues to be an active area of research, offering powerful tools for probing biological systems and designing new molecules with precisely controlled shapes. nih.gov

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-5-4-1-3(8-5)2-6-4/h3-4,6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWSGFGXFSUXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509405
Record name 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one
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Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25746-85-4, 81025-84-5
Record name 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25746-85-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one
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Synthetic Methodologies for 2 Oxa 5 Azabicyclo 2.2.1 Heptan 3 One and Its Core Scaffold

Strategies for Constructing the Bicyclo[2.2.1]heptane Core with Embedded Oxygen and Nitrogen Heteroatoms

The construction of the 2-oxa-5-azabicyclo[2.2.1]heptane system presents a unique synthetic challenge due to the inherent strain in the bridged bicyclic structure. General strategies focus on forming the key C-O bond to create the lactone bridge, often as the final ring-closing step.

The primary strategy for obtaining enantiomerically pure 2-oxa-5-azabicyclo[2.2.1]heptan-3-one involves the use of a chiral starting material whose stereochemistry dictates the final product's configuration. A versatile and commonly used chiral precursor is trans-4-hydroxy-L-proline, a readily available amino acid. acs.orgnih.gov This approach is a prominent example of a chiron-based synthesis, where a complex molecule is synthesized from a chiral natural product. acs.orgresearchgate.net The inherent stereocenters of the hydroxyproline (B1673980) starting material guide the stereoselective formation of the bicyclic system, yielding the desired enantiopure product without the need for chiral resolution or asymmetric catalysis in the key cyclization step. researchgate.net For instance, an improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane has been developed starting from trans-4-hydroxy-L-proline. researchgate.netconsensus.app

Synthetic strategies can be broadly categorized as either linear or convergent. A linear synthesis builds a molecule sequentially, with each step modifying the product of the previous one. In contrast, a convergent synthesis involves preparing different fragments of the molecule independently and then assembling them in the final stages. fiveable.me

A convergent synthesis for this specific scaffold is less common in the literature. A hypothetical convergent approach would involve preparing a functionalized tetrahydrofuran (B95107) ring and a separate amino-containing fragment, followed by a final condensation and cyclization to form the bicyclic system. While often more efficient for highly complex molecules, the compact nature of the 2-oxa-5-azabicyclo[2.2.1]heptane core lends itself well to the more direct, linear strategies starting from chiral amino acids. fiveable.me

Key Synthetic Routes to this compound and its Precursors

The most established and efficient routes to this compound utilize chiral amino acid derivatives as starting materials.

The synthesis of this compound from trans-4-hydroxy-L-proline is a well-documented and effective method. acs.orgresearchgate.net The process hinges on the stereospecific intramolecular cyclization of an N-protected trans-4-hydroxy-L-proline derivative. This cyclization involves the formation of an ester bond (lactone) between the carboxylic acid at the C-2 position and the hydroxyl group at the C-4 position of the proline ring, creating the characteristic bridged structure. ku.dk This transformation effectively inverts the stereochemistry at the C-4 position, leading to a cis relationship between the oxygen bridge and the nitrogen in the final product. researchgate.net

The choice of the nitrogen-protecting group is critical for the success of the synthesis, influencing both reaction efficiency and the conditions required for cyclization. Various protecting groups have been employed, each with distinct effects.

Trityl (Trt): The bulky trityl group has been successfully used in the synthesis of 5-triphenylmethyl-2-oxa-5-aza-bicyclo[2.2.1]heptan-3-one from N-trityl-L-proline via an intramolecular Mitsunobu reaction. ku.dk

tert-Butoxycarbonyl (Boc): The Boc group is another common protecting group used in these syntheses, often employed in the preparation of N-Boc-4-hydroxy-L-proline precursors. clockss.org

Acetyl (Ac): N-acetylated lactones can be formed by treating trans-4-hydroxy-L-proline with acetic anhydride. researchgate.net

The efficiency of the key lactonization step can be significantly dependent on the N-substituent. A study comparing different N-acyl and N-carbamoyl derivatives of 4-hydroxy-L-proline in the Mitsunobu cyclization reaction provided data on how the protecting group affects the yield of the bicyclic lactone.

N-Protecting GroupPrecursorYield of Bicyclic Lactone (%)Reference
Benzyloxycarbonyl (Cbz)N-Cbz-4-hydroxy-L-proline85 clockss.org
Acetyl (Ac)N-Ac-4-hydroxy-L-proline82 clockss.org
Benzoyl (Bz)N-Bz-4-hydroxy-L-proline80 clockss.org
tert-Butoxycarbonyl (Boc)N-Boc-4-hydroxy-L-proline78 clockss.org
Trityl (Trt)N-Trt-4-hydroxy-L-prolineNot specified in this study, but used successfully elsewhere ku.dk

The pivotal step in forming the this compound core is the intramolecular cyclization that creates the lactone bridge. This is an intramolecular esterification between the carboxylic acid and the hydroxyl group of the 4-hydroxyproline (B1632879) precursor.

A particularly effective method for this transformation is the Mitsunobu reaction . clockss.orgku.dk This reaction utilizes a mixture of a phosphine, typically triphenylphosphine (B44618) (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the hydroxyl group for nucleophilic attack by the carboxylate. This intramolecular dehydration reaction proceeds under mild, neutral conditions and is highly efficient, often providing the bicyclic lactone in a single step from the N-protected amino acid with high yields. clockss.org The reaction results in an inversion of configuration at the carbon bearing the hydroxyl group, which is a key feature of the SN2-type mechanism of the Mitsunobu reaction. clockss.org

Other base-promoted heterocyclization reactions have been studied for the synthesis of related azabicyclo[2.2.1]heptane systems, for example, from dibromocyclohexane derivatives, but the intramolecular Mitsunobu reaction remains a preferred method for the synthesis of the this compound lactone from hydroxyproline. acs.org

Palladium-Catalyzed Cycloaddition and Aminolactonization Approaches to Oxygenated Azabicyclics

Palladium catalysis offers a powerful tool for the construction of complex heterocyclic scaffolds, including oxygenated azabicyclic systems related to the 2-oxa-5-azabicyclo[2.2.1]heptane core. While direct palladium-catalyzed synthesis of the titular lactone is not extensively documented, related strategies for producing the core azabicyclic framework highlight the potential of this approach. One prominent method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently constructs oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.orgresearchgate.net This reaction proceeds by the syn-addition of an amine and a carboxylate across the double bond of a cyclopentene (B43876) derivative, forming the bicyclic structure in a single, highly controlled step. researchgate.net

Another relevant palladium-catalyzed method involves intramolecular cyclization. For instance, the Tsuji-Trost reaction has been utilized in the preparation of the related 2-azabicyclo[3.2.1]octane core, demonstrating the power of palladium to facilitate the formation of bridged ring systems via intramolecular C-N bond formation. rsc.org Furthermore, palladium catalysts have been shown to improve the yield of intramolecular aminolactonization reactions, a key transformation for creating lactones from amino acids, suggesting their utility in optimizing cyclization steps that could lead to the this compound structure. mdpi.com

These examples underscore the versatility of palladium catalysis in synthesizing bridged bicyclic systems containing both oxygen and nitrogen. The development of a direct palladium-catalyzed cycloaddition or aminolactonization for this compound itself remains a promising area for future research.

Preparations from Related Bicyclic Ring Systems and Scaffolds

The synthesis of the 2-azabicyclo[2.2.1]heptane skeleton can be effectively achieved by chemically modifying other, more readily available bicyclic frameworks. A notable strategy is the ring contraction of larger bicyclic systems. For example, the 7-azabicyclo[2.2.1]heptane ring system, a close analogue, has been synthesized via the contraction of the tropinone (B130398) skeleton, which is an 8-azabicyclo[3.2.1]octane derivative. researchgate.net This transformation is accomplished through a Favorskii rearrangement of a dibrominated tropinone derivative, which effectively excises a carbon atom from the larger ring to yield the more constrained [2.2.1] system. researchgate.net

Conversely, the chemical relationship between these scaffolds is highlighted by ring-expansion reactions, where 2-azabicyclo[2.2.1]heptane derivatives can be rearranged to form 2-azabicyclo[3.2.1]octane systems. rsc.org This process often proceeds through an aziridinium (B1262131) intermediate, which is subsequently opened by a nucleophile to yield the larger, thermodynamically more stable [3.2.1] scaffold. rsc.org While this represents the reverse of the desired transformation, it confirms the synthetic accessibility between these closely related bicyclic families. Such rearrangement strategies provide a valuable route for scaffold hopping and accessing diverse chemical space from a common starting point.

Starting ScaffoldTarget ScaffoldKey TransformationReference
8-Azabicyclo[3.2.1]octane (Tropinone derivative)7-Azabicyclo[2.2.1]heptaneFavorskii Rearrangement (Ring Contraction) researchgate.net
2-Azabicyclo[2.2.1]heptane2-Azabicyclo[3.2.1]octaneAziridinium Intermediate (Ring Expansion) rsc.org

Process Optimization and Yield Enhancement in this compound Synthesis

Significant yield enhancement and process efficiency can also be achieved through catalyst screening and reaction time optimization. In the synthesis of related 2-oxa- and 2-azabicyclo[2.2.1]heptanes via proton relay catalysis, a systematic approach to optimization led to substantial improvements. acs.orgnih.gov For example, by raising the reaction temperature from room temperature to 65 °C and selecting an optimal aluminum-based catalyst system, the NMR yield of a key cyclization step was increased from 30% to 90% (87% isolated yield). acs.org Furthermore, this optimization work successfully reduced a lengthy 4-day reaction time down to just 6 hours, dramatically improving the throughput of the process. acs.orgnih.gov These examples demonstrate that careful tuning of reaction parameters is a powerful strategy for enhancing the efficiency of synthesizing these bicyclic cores.

SystemOptimization StrategyResultReference
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptaneImproved multi-step procedure70% overall yield in six steps consensus.app
2-Oxa-bicyclo[2.2.1]heptane derivativeCatalyst screening & Temperature increase (RT to 65 °C)Yield increased from 30% to 90% acs.org
2-Aza-bicyclo[2.2.1]heptane derivativeCatalyst system optimizationReaction time reduced from 4 days to 6 hours acs.orgnih.gov

Development of Robust and Scalable Synthetic Procedures for Research Applications

The scalability of a synthetic procedure is often proven by its performance at an increased scale. A catalytic protocol for producing 2-oxa-bicyclo[2.2.1]heptane derivatives was successfully scaled to gram quantities, delivering the product in 86% yield, which was comparable to the 87% yield achieved at the milligram scale. acs.orgacs.org This consistency across different scales is a key indicator of a robust process.

For related bicyclic lactones, the adoption of modern manufacturing technologies like flow photochemistry has been instrumental in achieving scalability. nih.gov By moving a photochemical rearrangement from a traditional batch reactor to a continuous flow setup, reaction times were reduced from 24 hours to just 10 minutes, and throughput was increased from approximately 20 mg/h to 144 mg/h. nih.gov Such technologies offer a pathway to safe and efficient large-scale production of strained ring systems for broader research and development applications. acs.org

Advanced Structural Elucidation and Stereochemical Characterization of 2 Oxa 5 Azabicyclo 2.2.1 Heptan 3 One

Spectroscopic Analysis for Confirmation of 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one Structure

Spectroscopic methods are fundamental in verifying the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the bicyclic system. The bridgehead protons (H1 and H4) are typically observed as distinct multiplets in the downfield region due to the influence of the adjacent heteroatoms. The methylene (B1212753) protons at C6 and C7 exhibit complex splitting patterns due to their diastereotopic nature within the rigid framework. For N-protected derivatives, such as N-acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one, a key signal for a bridgehead proton appears around δ 4.50 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbon (C3) of the lactone functional group gives a characteristic signal in the highly deshielded region (typically >170 ppm). The bridgehead carbons (C1 and C4) and the methylene carbons (C6 and C7) resonate at distinct chemical shifts that are indicative of the strained bicyclic environment. For instance, a C-O resonance in a related 2-oxa-5-azabicyclo[2.2.1]heptane derivative has been noted at δ 76.2 ppm.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity.

COSY experiments reveal proton-proton coupling networks, confirming the relationships between adjacent protons in the C6-C7 methylene bridge and their coupling to the bridgehead protons.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton(s).

Interactive Table: Predicted NMR Data for this compound
Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (H → C)
1~4.6~75C3, C2, C7, C6
4~3.8~60C3, C5, C6
6exo~2.1~38C1, C4, C5, C7
6endo~1.9~38C1, C4, C5, C7
7syn~2.0~40C1, C2
7anti~1.8~40C1, C2
NHVariable-C4, C6
3 (C=O)-~175-

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the molecular formula is C₅H₇NO₂. nih.govnist.govnist.govhpc-standards.com

The calculated exact mass (monoisotopic mass) for this formula is 113.04768 Da. An HRMS experiment, typically using electrospray ionization (ESI), would be expected to show a protonated molecular ion [M+H]⁺ at an m/z value of approximately 114.05495. uni.lu The high precision of this measurement (typically to within 5 ppm) allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential structures with the same nominal mass.

Interactive Table: HRMS Data for C₅H₇NO₂
Ion SpeciesCalculated m/z
[M]⁺113.04768
[M+H]⁺114.05495
[M+Na]⁺136.03689
[M+K]⁺152.01083

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule. ksu.edu.sa These methods are complementary, as a vibrational mode's activity depends on different principles (change in dipole moment for IR, change in polarizability for Raman). mt.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone. Due to the strain in the five-membered lactone ring fused within the bicyclic system, this peak is expected at a relatively high frequency, typically in the range of 1760-1790 cm⁻¹. Other key absorptions include the N-H stretching vibration (for the unsubstituted amine) around 3300-3500 cm⁻¹, C-H stretching vibrations just below 3000 cm⁻¹, and the C-O-C stretching of the lactone ether linkage in the fingerprint region (1100-1300 cm⁻¹).

Raman Spectroscopy: In Raman spectroscopy, non-polar bonds and symmetric vibrations often give rise to strong signals. While the C=O stretch is also Raman active, vibrations of the C-C backbone of the bicyclic framework may be more prominent compared to the IR spectrum. This can provide additional structural information about the carbocyclic portion of the molecule. The complementary nature of IR and Raman spectroscopy ensures a more complete vibrational analysis of the compound. researchgate.net

Interactive Table: Characteristic Vibrational Frequencies
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)IR ActivityRaman Activity
N-H (amine)Stretch3300 - 3500MediumMedium
C-H (alkane)Stretch2850 - 2990StrongStrong
C=O (lactone)Stretch1760 - 1790StrongMedium
C-N (amine)Stretch1020 - 1250MediumWeak
C-O (ether)Stretch1100 - 1300StrongMedium

X-ray Crystallography of this compound and its Derivatives

Analysis of Solid-State Packing and Intermolecular Interactions in Crystalline Forms

The crystal packing of a molecule is dictated by the intermolecular forces between adjacent molecules. In the crystal structure of a derivative, benzyl (B1604629) 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, the molecules are linked into a three-dimensional network primarily through C—H⋯O interactions. nih.govresearchgate.net These weak hydrogen bonds involve hydrogen atoms from the bicyclic core and the benzyl group interacting with the oxygen atoms of the carbonyl and carboxylate groups of neighboring molecules.

For the parent this compound, which possesses a hydrogen bond donor (the N-H group) and acceptor (the C=O group), one would anticipate strong intermolecular N—H⋯O=C hydrogen bonding to be the dominant interaction in the solid state. This would likely lead to the formation of well-defined structural motifs such as chains or sheets, significantly influencing the crystal packing and physical properties of the material.

Detailed Conformational Analysis of the Bicyclic Ring System in the Crystal Lattice

The bicyclo[2.2.1]heptane framework is inherently rigid and strained. fiveable.me X-ray diffraction studies on N-protected derivatives of this compound confirm this rigidity and provide precise geometric parameters. nih.govresearchgate.net

The bicyclic system can be described as a fusion of a five-membered pyrrolidine (B122466) ring and a six-membered lactone ring. Crystallographic data show that the five-membered ring (N5-C6-C7-C1-C4) adopts a strained envelope conformation. semanticscholar.org The fusion with the ethylene (B1197577) bridge (C6-C7) forces the six-membered ring into a constrained boat-like conformation. uci.edu This high degree of conformational constraint is a defining feature of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold. Analysis of the crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate revealed two independent molecules in the asymmetric unit with slightly different conformations, highlighting minor flexibility, particularly in the torsion angles involving the N-substituent. nih.govresearchgate.net

Interactive Table: Selected Crystallographic Data for an N-Protected Derivative
ParameterDescriptionValueReference
Crystal SystemMonoclinic- nih.gov
Space GroupP2₁- researchgate.net
a (Å)Length of unit cell axis11.212 (2) nih.gov
b (Å)Length of unit cell axis8.8943 (16) nih.gov
c (Å)Length of unit cell axis12.258 (2) nih.gov
β (°)Unit cell angle105.345 (2) nih.gov
C-O-C-C Torsion (°)Conformational twist (Molecule 1)-155.5 (2) nih.govresearchgate.net
C-O-C-C Torsion (°)Conformational twist (Molecule 2)-178.6 (2) nih.govresearchgate.net
Conformation of the Pyrrolidine Ring Substructure

The this compound skeleton contains a pyrrolidine ring as a key substructure. X-ray crystallographic studies on various N-substituted derivatives have consistently shown that this pyrrolidine ring adopts an envelope conformation . In this arrangement, four of the five atoms of the ring are approximately coplanar, while the fifth atom is out of this plane.

Specifically, in compounds such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, the C8 atom (using the numbering from the crystallographic study) is found to be out of the mean plane defined by the N1, C6, C7, and C9 atoms. This puckered conformation is a characteristic feature of the bicyclic system, enforced by the geometric constraints of the fused ring structure. This consistent observation across different derivatives suggests that the fundamental envelope conformation is an intrinsic property of the 2-oxa-5-azabicyclo[2.2.1]heptane core.

Nuclear Overhauser Effect (NOE) difference experiments in NMR spectroscopy have also been instrumental in verifying the stereochemical configuration and, by extension, the ring conformation of derivatives of the 2-oxa-5-azabicyclo[2.2.1]heptane skeleton. nih.gov

Conformational Details of the Pyrrolidine Ring in this compound Analogs

CompoundMethodKey FindingReference
tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylateX-ray CrystallographyThe pyrrolidine ring adopts an envelope conformation with the C8 atom out of the mean plane. semanticscholar.org
(1S,3R,4S,7R)-3-(6-N-Benzoyladenin-9-yl)-7-benzyloxy-1-methanesulfonyloxymethyl-5-trifluoroacetyl-2-oxa-5-azabicyclo[2.2.1]heptaneNMR Spectroscopy (NOE)Verified the stereochemical configuration and the 2-oxa-5-azabicyclo[2.2.1]heptane skeleton. nih.gov
Geometry and Planarity of the Lactam Amide Bond

The lactam amide bond within the this compound framework exhibits distinct geometric properties. In N-substituted derivatives like N-acetyl-allohydroxy-L-proline lactone, the amide bond is observed to be nearly planar and adopts a trans conformation . This planarity is a typical feature of amide bonds due to the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a partial double bond character.

The sum of the bond angles around the nitrogen atom in these trans-amide structures is close to 360°, further indicating a high degree of planarity. For instance, in two such structures, the sums of the bond angles around the nitrogen atom are 357.9° and 357.4°. In contrast, related structures with a cis-amide bond show a more pronounced pyramidalization at the nitrogen atom. The preference for a trans conformation of the peptide bond in certain derivatives results in both carbonyl groups pointing in roughly the same direction.

Geometric Parameters of the Lactam Amide Bond in this compound Analogs

Compound/DerivativeAmide Bond ConformationNitrogen Atom GeometrySum of Bond Angles around NitrogenReference
N-acetyl-allohydroxy-L-proline lactonetransNearly Planar357.9°
tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylatetransNearly Planar357.4°

Determination of Absolute and Relative Stereochemistry in Chiral Analogs

The stereochemistry of chiral analogs of this compound is a critical aspect of their chemical and biological identity. The determination of both absolute and relative stereochemistry is often achieved through a combination of synthetic strategy and advanced analytical techniques.

A primary method for establishing the absolute configuration of these compounds is through their synthesis from chiral precursors of known stereochemistry. For example, the synthesis of chiral 2-oxa-5-azabicyclo[2.2.1]heptanes can be initiated from 4R-hydroxy-L-proline, a readily available chiral building block. nih.gov In such cases, the stereocenters of the starting material are incorporated into the final product in a predictable manner, thus defining the absolute stereochemistry of the bicyclic system. The absolute structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, for instance, was established based on the unchanging chiral center from its synthesis. nih.gov

Single-crystal X-ray diffraction is a powerful tool for the unambiguous determination of both the relative and absolute stereochemistry of chiral molecules. For the chiral lactone (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]heptane-5-carboxylate, a related bicyclic system, single-crystal X-ray analysis was used to determine its exact structure. semanticscholar.org The analysis of the diffraction data, including the Flack parameter, can provide definitive information about the absolute configuration of the molecule in the crystalline state. semanticscholar.org

In addition to X-ray crystallography, high-performance liquid chromatography (HPLC) using a chiral stationary phase is a valuable technique for the separation and analysis of enantiomers of related azabicyclo[2.2.1]heptan-3-one derivatives. This method allows for the determination of the enantiomeric purity of a sample. researchgate.net

Methods for Stereochemical Determination of this compound Analogs

MethodApplicationExample Compound/DerivativeReference
Synthesis from Chiral PrecursorsEstablishment of absolute configurationDerivatives from 4R-hydroxy-L-proline nih.gov
Single-Crystal X-ray DiffractionUnambiguous determination of relative and absolute stereochemistryBenzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate nih.gov
Chiral HPLCSeparation of enantiomers and determination of enantiomeric purity2-Azabicyclo[2.2.1]hept-5-en-3-one researchgate.net

Chemical Reactivity and Functionalization Strategies of 2 Oxa 5 Azabicyclo 2.2.1 Heptan 3 One

Chemical Transformations at the Lactone Moiety of 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one

The lactone portion of the molecule is a key site for chemical reactions, allowing for ring-opening and modifications at the carbonyl group to introduce diverse functionalities.

The lactone ring of this compound can undergo nucleophilic attack, leading to ring-opening and the formation of derivatives of cis-4-hydroxy-L-proline. For instance, the N-tert-butyloxycarbonyl (Boc) protected lactone can be readily transformed into N-Boc-cis-4-hydroxyl-L-prolinemethyl ester through trans-esterification with methanol (B129727) in the presence of sodium azide. nih.gov This reaction proceeds quantitatively and provides a valuable intermediate for further synthetic transformations. nih.gov

Acid-catalyzed ring-opening reactions have also been explored, demonstrating the cleavage of the C–O bond. beilstein-journals.org For example, using alcohol nucleophiles in the presence of an acid catalyst can lead to the formation of ring-opened products. beilstein-journals.org Studies on related 3-aza-2-oxabicyclo[2.2.1]alkenes have shown that pyridinium (B92312) toluenesulfonate (B8598656) in methanol can effectively catalyze this transformation. beilstein-journals.org The stereochemistry of the resulting product suggests an SN2-like mechanism for the ring-opening. beilstein-journals.org

Further derivatization of the resulting hydroxyl group is also possible. For example, the hydroxyl group can be converted to an azido (B1232118) group using diphenylphosphorylazide (DPPA) under Mitsunobu conditions, yielding N-Boc-trans-4-azido-L-proline methyl ester, a useful building block for synthesizing molecules containing 4-aminoproline. nih.gov

The carbonyl group within the lactone moiety offers another handle for chemical modification. While direct reactions on the carbonyl of the parent this compound are less commonly reported, derivatization of the bicyclic core at other positions can influence the reactivity of the carbonyl. For instance, the synthesis of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes has been achieved, leading to backbone-constrained γ-amino acid analogues. nih.govresearchgate.net This approach involves attaching an acetic acid moiety to the C-3 carbon, creating a framework of an embedded γ-amino butyric acid (GABA). nih.govresearchgate.net

The table below summarizes some of the key transformations at the lactone moiety:

Starting MaterialReagents and ConditionsProductReference
N-Boc-2-oxa-5-azabicyclo[2.2.1]heptan-3-oneMethanol, Sodium AzideN-Boc-cis-4-hydroxyl-L-prolinemethyl ester nih.gov
Cyclopropanated 3-aza-2-oxabicyclo[2.2.1]alkeneAlcohol, Pyridinium toluenesulfonateRing-opened product beilstein-journals.org
N-Boc-cis-4-hydroxyl-L-prolinemethyl esterDiphenylphosphorylazide (DPPA), Mitsunobu conditionsN-Boc-trans-4-azido-L-proline methyl ester nih.gov

Functionalization at the Bridged Nitrogen Atom of this compound

The bridged nitrogen atom is a crucial site for functionalization, allowing for modulation of the compound's reactivity and the introduction of various substituents.

The secondary amine of the 2-Oxa-5-azabicyclo[2.2.1]heptane core can readily undergo N-alkylation and N-acylation reactions. These modifications are essential for creating a diverse range of derivatives with potentially altered biological activities. For instance, N-acylation with various carboxylic acids can be achieved using standard coupling reagents.

The introduction of different substituents on the nitrogen atom can significantly influence the compound's properties. For example, N-arylsulfonyl, N-heteroarylsulfonyl, and N-alkylsulfonyl protecting groups have been successfully introduced onto the nitrogen of related 2-aza-bicyclo[2.2.1]-heptane systems. acs.org

The use of amine protecting groups is a fundamental strategy in the synthesis and functionalization of this compound and its derivatives. Common protecting groups such as benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) are frequently employed. researchgate.net The choice of protecting group can influence the regioselectivity of subsequent reactions.

An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-l-proline utilizes the Cbz group to protect the amine. researchgate.net The N-Boc derivative of the lactone is also a key intermediate in various synthetic routes. nih.gov The removal of these protecting groups is typically achieved under standard conditions, allowing for further functionalization of the nitrogen atom.

The following table outlines the use of different protecting groups and their impact:

Protecting GroupIntroduction MethodRemoval MethodPurposeReference
Benzyloxycarbonyl (Cbz)Reaction with benzyl (B1604629) chloroformateHydrogenolysisProtection of the secondary amine during synthesis researchgate.net
tert-Butyloxycarbonyl (Boc)Reaction with di-tert-butyl dicarbonateAcidic conditions (e.g., TFA)Protection of the secondary amine, enhances regioselectivity nih.gov

Regioselective Derivatization of the Bicyclic Core of this compound

Achieving regioselective functionalization of the bicyclic core is crucial for synthesizing specific isomers and analogues. The rigid structure of the 2-Oxa-5-azabicyclo[2.2.1]heptane framework can direct the stereochemical outcome of reactions.

A versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes has been developed, starting from 4R-hydroxy-l-proline. nih.govresearchgate.net This method allows for the introduction of various alkyl or aryl substituents at the C-3 position, leading to backbone-constrained analogues of drugs like baclofen (B1667701) and pregabalin. nih.govresearchgate.net

Furthermore, the selection of protecting groups can play a role in directing the regioselectivity of substitutions on the bicyclic core. For example, the use of Cbz or Boc groups can enhance the regioselectivity during substitution reactions.

C-3 Substitutions and Their Stereochemical Implications for Scaffold Diversification

The C-3 position of the this compound scaffold is a primary site for introducing molecular diversity. Synthetic strategies often begin with chiral precursors, such as 4R-hydroxy-L-proline, to control the stereochemistry of the final products. nih.govresearchgate.net This approach allows for the creation of C-3 disubstituted derivatives where one of the substituents is an acetic acid moiety, revealing an embedded γ-amino butyric acid (GABA) framework. nih.govresearchgate.net

By varying the nature of the second substituent on the tertiary C-3 carbon, a range of backbone-constrained analogues of prominent drugs can be synthesized. Researchers have successfully introduced different alkyl and aryl groups at this position, leading to novel analogues of baclofen and pregabalin. nih.govresearchgate.net The synthesis involves stereocontrolled alkylation or arylation at the C-3 position of a lactone intermediate derived from 4R-hydroxy-L-proline. The inherent chirality of the starting material guides the stereochemical outcome of these substitutions, which is crucial for the biological activity of the resulting molecules. The pyrrolidine (B122466) ring within the bicyclic system typically adopts an envelope conformation. iucr.org

This strategy of C-3 functionalization provides a robust platform for generating libraries of compounds with diverse properties, leveraging the rigid scaffold to explore structure-activity relationships.

Table 1: Examples of C-3 Substitutions for Scaffold Diversification

Starting Material Reagents/Conditions C-3 Substituents Resulting Scaffold Reference
Derivative of 4R-hydroxy-L-proline 1. Acetic acid moiety attachment 2. Alkylation/Arylation Acetic acid, various alkyl or aryl groups Backbone-constrained GABA analogues (e.g., of baclofen, pregabalin) nih.gov, researchgate.net

Reactions at Bridgehead and Bridge Carbon Atoms

Direct functionalization of the bridgehead (C-1 and C-4) and bridge (C-7) carbon atoms of the 2-oxa-5-azabicyclo[2.2.1]heptane system is challenging due to the steric hindrance and strain of the bicyclic framework. Bredt's rule predicts that the formation of double bonds or carbocations at the bridgehead is highly unfavorable in small bicyclic systems.

However, radical reactions can provide a viable pathway for substitution at these positions. In analogous, strained systems like 7-azabicyclo[2.2.1]heptane, bridgehead radicals have been successfully generated and trapped. unirioja.es For instance, the Barton decarboxylation of a thiohydroxamic ester derived from a bridgehead carboxylic acid can generate a bridgehead radical, which can then react with various radical acceptors to introduce substituents. unirioja.es While this has been demonstrated on closely related scaffolds, the direct application of these methods to this compound is not extensively documented in the literature, suggesting an area for future exploration. Such transformations would offer a powerful tool for creating novel analogues with unique substitution patterns.

Reductive and Oxidative Transformations of the this compound Ring System

The lactone (cyclic ester) and lactam (cyclic amide) functionalities embedded within the this compound ring system are key sites for reductive and oxidative transformations.

Reductive Transformations: The carbonyl group of the lactone at C-3 can be targeted for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactone to the corresponding diol. This opens the oxa-bridge, transforming the bicyclic system into a substituted pyrrolidine. More controlled reductions can potentially yield lactols. Furthermore, the amide bond within the pyrrolidine ring can also be reduced. For example, hydrolytic cleavage of the lactam followed by reduction can be employed to access substituted cyclopentane (B165970) derivatives. researchgate.net Catalytic hydrogenation is another common method for reducing related bicyclic systems, often proceeding with high stereoselectivity.

Oxidative Transformations: The this compound ring is relatively stable to oxidation. The tertiary amine (N-5) can be oxidized to an N-oxide, which may alter the compound's properties and subsequent reactivity. The carbon skeleton itself is generally resistant to oxidation under mild conditions. However, the ketone group in analogous azabicyclic ketones is susceptible to oxidation by strong agents like potassium permanganate, which can lead to ring-cleavage products.

Transition Metal-Catalyzed Cross-Coupling Reactions on Functionalized Derivatives

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer vast potential for functionalizing the this compound scaffold. eie.grrsc.org To utilize these methods, the bicyclic core must first be functionalized with a suitable group, such as a halide (Br, I) or a triflate (OTf), which can act as a leaving group in the catalytic cycle.

Once such a functionalized derivative is obtained, a variety of cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds.

Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters can introduce aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes is a powerful method for installing alkynyl moieties. This has been demonstrated on related 2-oxa-bicyclo[2.2.1]heptane systems, where a Sonogashira coupling was used to create an internal alkyne derivative. acs.orgacs.org

Heck Coupling: Palladium-catalyzed reaction with alkenes can append vinyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be used to form C-N bonds.

Research on the closely related 2-azabicyclo[2.2.1]hept-5-en-3-one has shown successful copper- and rhodium-catalyzed coupling reactions with arylboronic acids to yield N-aryl and C-aryl derivatives, respectively. researchgate.net These examples highlight the feasibility and synthetic utility of applying transition metal-catalyzed reactions to diversify the this compound core, enabling the synthesis of complex molecules for various applications.

Table 2: Potential Transition Metal-Catalyzed Reactions on Functionalized Scaffolds

Reaction Type Catalyst System (Typical) Reactants Product Type Reference (Analogous Systems)
Sonogashira Coupling Pd catalyst, Cu(I) co-catalyst Functionalized scaffold (e.g., aryl halide), Terminal alkyne Alkyne-substituted scaffold acs.org, acs.org
Suzuki Coupling Pd catalyst, Base Functionalized scaffold (e.g., aryl halide), Boronic acid Aryl- or vinyl-substituted scaffold eie.gr
N-Arylation Cu(II) acetate 2-azabicyclo[2.2.1]hept-5-en-3-one, Arylboronic acid N-Aryl derivative researchgate.net

Applications of 2 Oxa 5 Azabicyclo 2.2.1 Heptan 3 One in Synthetic Chemistry and Scaffold Design

Utilization of 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one as a Rigid Scaffold in Organic Synthesis

The rigid framework of this compound is a key feature in its application in organic synthesis. This rigidity allows for the precise positioning of functional groups in three-dimensional space, which is crucial for designing molecules that can interact specifically with biological targets like enzymes and receptors.

Introduction of Conformational Constraints in Molecular Design

The bridged bicyclic structure of this compound inherently restricts its conformational flexibility. sci-hub.se This is a desirable characteristic in drug design, as it can lead to higher binding affinity and selectivity for a specific biological target. By reducing the number of possible conformations a molecule can adopt, the entropic penalty of binding is minimized. This constrained conformation can enhance the interaction with biological targets. The rigid nature of this scaffold has been recognized since its first report, and it continues to be exploited in the design of potent and selective bioactive molecules. researchgate.netscholaris.ca

Building Block for the Assembly of Complex Molecular Architectures

This compound serves as a versatile starting material for the synthesis of more complex molecules. Its functional groups, including the lactone and the secondary amine, can be readily modified to introduce a variety of substituents and build larger, more intricate structures. researchgate.net This adaptability makes it a valuable tool for chemists seeking to create novel compounds with diverse chemical and biological properties. msesupplies.com For instance, it has been used in the synthesis of nucleotide analogues and other complex heterocyclic systems. acs.orgnih.gov

Role as a Morpholine (B109124) Isostere in Biomimetic and Drug Design Strategies

In drug design, a common strategy is to replace a flexible part of a molecule with a more rigid structure, a concept known as isosterism. This compound is often used as a rigid isostere of the flexible morpholine ring. researchgate.netmsesupplies.comnih.govacs.org

Comparative Analysis with Flexible Morpholine Ring Systems

The morpholine ring is a common motif in many approved drugs but is often metabolically unstable. enamine.net Replacing a flexible morpholine with the rigid 2-oxa-5-azabicyclo[2.2.1]heptane scaffold can address this issue while maintaining or even improving the desired biological activity. nih.gov This substitution can also favorably alter physicochemical properties such as lipophilicity. researchgate.net While flexible morpholines can adopt multiple conformations, the bridged system is locked into a specific shape, which can be advantageous for binding to a target. sci-hub.se

Impact on Molecular Recognition and Binding Affinity

The rigid structure of the 2-oxa-5-azabicyclo[2.2.1]heptane core can lead to improved molecular recognition and binding affinity. researchgate.net By pre-organizing the molecule into a conformation that is complementary to the binding site of a biological target, the entropic cost of binding is reduced, potentially leading to a more potent interaction. This principle has been applied in the design of ligands for various receptors, where the constrained scaffold helps to optimize interactions with the target protein. acs.org

Development of Backbone-Constrained Amino Acid Analogues

A significant application of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is in the creation of constrained amino acid analogues. researchgate.netmsesupplies.comacs.org By incorporating this rigid bicyclic system into the backbone of an amino acid, researchers can create novel building blocks for peptides and peptidomimetics with unique structural and biological properties. These constrained analogues can force a peptide chain to adopt a specific secondary structure, which can be beneficial for mimicking the bioactive conformation of a natural peptide or for improving metabolic stability. nih.gov

Compound NameApplication/Significance
This compoundRigid scaffold, morpholine isostere, building block for complex molecules.
MorpholineFlexible ring system often replaced by the more rigid 2-oxa-5-azabicyclo[2.2.1]heptane scaffold in drug design.
Backbone-Constrained Amino Acid AnaloguesCreated using the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold to induce specific peptide conformations.

Design and Synthesis of γ-Amino Acid Analogues with Defined Conformations

The 2-oxa-5-azabicyclo[2.2.1]heptane framework has been effectively utilized as a platform for the synthesis of backbone-constrained γ-amino acid analogues. acs.orgresearchgate.netnih.gov This approach leverages the rigid structure of the bicyclic system to control the spatial orientation of key functional groups, which is crucial for mimicking the bioactive conformations of natural ligands.

A versatile synthetic approach starting from 4R-hydroxy-L-proline allows for the creation of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes. acs.orgresearchgate.net By attaching an acetic acid moiety to the C-3 carbon of this core structure, the framework of an embedded γ-aminobutyric acid (GABA) is revealed. acs.orgresearchgate.netnih.gov This strategic design enables the synthesis of analogues of well-known drugs. For instance, by varying the substituent at the tertiary C-3 position with different alkyl or aryl groups, researchers have successfully synthesized backbone-constrained analogues of baclofen (B1667701) and pregabalin. acs.orgresearchgate.net

The introduction of defined stereogenic centers on this scaffold provides a means to create novel oxazabicyclic γ-amino acids with distinct three-dimensional structures. researchgate.net The ability to graft substituents onto the rigid core in a stereodefined manner is particularly valuable for probing the three-dimensional space of enzymes and receptors. researchgate.net

Table 1: Synthesis of Backbone-Constrained γ-Amino Acid Analogues

Starting MaterialKey IntermediateTarget AnaloguesReference
4R-hydroxy-L-prolineC-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanesBackbone-constrained analogues of baclofen and pregabalin acs.org, researchgate.net

Exploration in Peptidomimetic Chemistry and Protein Mimicry

The conformationally rigid nature of cyclic amino acids makes them valuable building blocks in the design of peptidomimetics. researchgate.net These structures can "fix" specific torsion angles, allowing for the prediction and deliberate tuning of a polypeptide chain's conformation. researchgate.net While direct examples of this compound in complex protein mimicry are still emerging, its core principles align with the goals of peptidomimetic chemistry, which aims to create molecules that mimic the structure and function of peptides.

The synthesis of hydantoin-based universal peptidomimetics showcases a related strategy where a rigid core is used to project substituents in positions that are superimposable with the side chains of common protein secondary structures like α-helices and β-turns. unimi.it The constrained framework of this compound offers a similar potential to serve as a scaffold for mimicking peptide conformations and functions. The field of proteomimetics, which focuses on mimicking larger, more complex tertiary protein folds, represents a future direction where such rigid scaffolds could find application. nih.gov

Application in the Synthesis of Diverse Heterocyclic Systems

The utility of this compound extends to its role as a versatile intermediate in the synthesis of more complex heterocyclic structures. Its inherent strain and functionality make it an attractive starting point for various chemical transformations.

Precursor for Pyrrolo[3,2-b]pyridine Derivatives

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride, a closely related derivative, is a key intermediate in the synthesis of a diverse range of substituted pyrrolo[3,2-b]pyridine derivatives. msesupplies.commsesupplies.com This fused bicyclic ring system, comprising a pyridine (B92270) ring annulated to a pyrrole (B145914) ring, possesses a unique connectivity that imparts distinct reactivity profiles. msesupplies.com The resulting pyrrolo[3,2-b]pyridine derivatives have potential applications in the development of pharmaceuticals, agrochemicals, and materials science. msesupplies.commsesupplies.com

Synthesis of Novel Heteroaryl-Annulated Bicyclic Morpholines

A derivative of the core structure, (±)-2-Oxa-5-azabicyclo[2.2.1]heptan-6-thione, has been synthesized as a potential synthon for the preparation of novel heteroaryl-annulated bicyclic morpholines. researchgate.net This thio-lactam was prepared in an eight-step synthesis, with the key step being the stereoselective hydrogenation of a disubstituted furan (B31954) derivative to form the necessary cis-disubstituted tetrahydrofuran (B95107) intermediate. researchgate.net This work highlights the potential of modifying the 2-oxa-5-azabicyclo[2.2.1]heptane core to access a wider range of complex heterocyclic systems.

Integration into Compound Libraries for High-Throughput Screening and Chemical Space Exploration

The development of diverse and structurally complex compound libraries is crucial for high-throughput screening (HTS) and the discovery of new drug candidates. The unique, rigid, and three-dimensional structure of 2-oxa-5-azabicyclo[2.2.1]heptane-based scaffolds makes them attractive for inclusion in such libraries.

While specific data on the large-scale inclusion of this compound in publicly available screening libraries is not extensively documented, the synthesis of related sp³-rich azabicyclo compounds for DNA-encoded libraries (DELs) demonstrates the value of such scaffolds in modern drug discovery. nih.govrsc.org The incorporation of these complex, F(sp³)-rich molecules into DELs provides access to an unexplored chemical space, increasing the potential for identifying novel bioactive compounds. rsc.org The general principles of compound library design for HTS involve filtering molecules based on properties like the "Rule of Five" and eliminating reactive functional groups to create a diverse and drug-like collection of compounds for screening. stanford.edu The structural features of this compound and its derivatives align well with the goals of creating libraries with high F(sp³) character, which is often associated with greater clinical success. rsc.org

Computational and Theoretical Investigations of 2 Oxa 5 Azabicyclo 2.2.1 Heptan 3 One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one, these calculations would provide insights into its electronic nature, which governs its behavior in chemical reactions.

Molecular Orbital Analysis and Electronic Density Distribution

A molecular orbital (MO) analysis, typically performed using methods like Hartree-Fock or Density Functional Theory (DFT), would describe the distribution and energy of electrons within the molecule. This analysis helps in identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are key indicators of a molecule's ability to donate or accept electrons. The electronic density distribution would further reveal the regions of the molecule that are electron-rich or electron-poor, highlighting potentially nucleophilic or electrophilic sites.

Prediction of Reactivity and Reaction Pathways

Based on the electronic structure, theoretical chemistry can predict the most likely sites for chemical attack and the pathways of potential reactions. For instance, the calculated electrostatic potential map would visualize the charge distribution and predict how the molecule would interact with other reagents. Computational methods can also be used to model the transition states of hypothetical reactions, allowing for the calculation of activation energies and the determination of the most favorable reaction mechanisms.

Conformational Analysis and Energy Landscapes of the Bicyclic System

The rigid, bicyclic structure of this compound presents an interesting case for conformational analysis. Understanding its preferred three-dimensional shape and flexibility is essential for predicting its biological activity and chemical behavior.

Ab Initio and Density Functional Theory (DFT) Studies of Preferred Conformations

High-level ab initio and DFT calculations would be used to determine the most stable conformations of the molecule. By systematically exploring the potential energy surface, computational chemists can identify local and global energy minima, which correspond to the most likely shapes the molecule will adopt. Geometric parameters such as bond lengths, bond angles, and dihedral angles for these stable conformations would be precisely calculated.

Molecular Mechanics and Dynamics Simulations for Ring Flexibility and Dynamic Behavior

While the bicyclic system is inherently rigid, some degree of flexibility exists. Molecular mechanics (MM) and molecular dynamics (MD) simulations could be employed to study this flexibility. MM methods provide a faster way to explore a wide range of conformations, while MD simulations would model the molecule's movement over time at a given temperature, providing insights into its dynamic behavior and the accessibility of different conformational states.

Prediction of Spectroscopic Parameters for Experimental Validation

A crucial aspect of computational chemistry is the prediction of spectroscopic data, which can then be used to validate experimental findings or to aid in the identification of the compound.

Computational methods can calculate various spectroscopic parameters. For example, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be predicted and compared to experimental spectra. Similarly, the vibrational frequencies from infrared (IR) spectroscopy can be calculated to help assign the peaks in an experimental IR spectrum to specific molecular vibrations. These theoretical predictions are an invaluable tool for structural elucidation.

Ligand-Target Interaction Modeling for Derivatives of this compound (e.g., Molecular Docking Studies)

Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives with various protein targets. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into the specific molecular interactions that stabilize the ligand-protein complex.

One area of investigation has been the development of Janus kinase 2 (JAK2) inhibitors. In a molecular docking study, a series of phenylaminopyrimidine and pyrazolylaminopyrimidine derivatives were evaluated for their potential to inhibit JAK2. researchgate.net Among the synthesized compounds, one derivative incorporated a 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl moiety. The docking results for this compound against the JAK2 protein are summarized in the table below.

Compound IDGlide ScoreGlide Energy (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
55-9.55-56.793Leu932 (2), Asp994

Data sourced from a molecular docking study of JAK2 inhibitors. researchgate.net

In another study, derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane were investigated as potential inhibitors of transforming growth factor-β activated kinase 1 (TAK1), a target in multiple myeloma. rsc.orgrsc.org Although the 2-oxa-5-azabicyclo[2.2.1]heptane substituent was ultimately not considered optimal, its inclusion in the study suggests that computational modeling was used to assess its potential interactions within the TAK1 active site. rsc.orgrsc.org

Furthermore, the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been utilized in the design of backbone-constrained analogues of γ-amino butyric acid (GABA). researchgate.netnih.gov Molecular modeling of a C-3 epimeric analogue indicated that the constrained bicyclic structure could effectively mimic the bioactive conformation of GABAergic compounds like baclofen (B1667701) and pregabalin. researchgate.netnih.gov

Analysis of Proposed Binding Pockets and Key Molecular Interactions

The analysis of docking poses for derivatives of this compound reveals key molecular interactions that drive their binding affinity and selectivity for specific protein targets.

For the aforementioned JAK2 inhibitor, the docking study predicted three hydrogen bond interactions within the kinase's active site. researchgate.net Two of these hydrogen bonds were formed with the backbone of Leu932, a crucial residue in the hinge region of the ATP-binding site of many kinases. An additional hydrogen bond was predicted with the side chain of Asp994. researchgate.net These interactions are critical for anchoring the ligand in the binding pocket and are a common feature of potent kinase inhibitors.

In the context of TAK1 inhibitors, while specific interactions for the 2-oxa-5-azabicyclo[2.2.1]heptane derivative were not detailed, the study highlighted the importance of interactions with the conserved lysine (B10760008) residue (Lys-63) in the ATP-binding site for related morpholine-containing analogues. rsc.org It is plausible that the oxygen and nitrogen atoms of the 2-oxa-5-azabicyclo[2.2.1]heptane core could also engage in similar hydrogen bonding interactions.

Molecular modeling of GABA analogues incorporating the 2-oxa-5-azabicyclo[2.2.1]heptane core has shown that the rigid structure can orient the key pharmacophoric elements—the amino and carboxylic acid groups—in a manner that mimics the binding of GABA to its receptors. researchgate.net In these models, the bicyclic core acts as a rigid spacer, pre-organizing the molecule into a conformationally restricted state that is favorable for receptor binding.

Computational Structure-Activity Relationship (SAR) Studies to Guide Design

Computational studies have been employed to rationalize the structure-activity relationships (SAR) of compounds containing the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold and to guide the design of more potent and selective derivatives.

A notable example is the exploration of this scaffold in the development of mTOR and PI3Kα inhibitors. tiho-hannover.de In this study, both the (1R,4R) and (1S,4S) enantiomers of 2-oxa-5-azabicyclo[2.2.1]heptane were incorporated into the inhibitor structure to probe the stereochemical requirements of the binding pocket. The differential activity of these enantiomers provides valuable SAR data that can be rationalized through computational modeling, helping to refine the pharmacophore model for this class of inhibitors.

The study on JAK2 inhibitors also provides a basis for computational SAR. researchgate.net By comparing the docking scores and interaction patterns of the 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl derivative with other compounds in the series, researchers can computationally predict which structural modifications are likely to enhance binding affinity. For instance, the Glide score of -9.55 for the 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl containing compound suggests a favorable binding energy, and further in silico modifications to this scaffold could be explored to optimize interactions with residues like Leu932 and Asp994. researchgate.net

The table below summarizes the computational findings for a selection of compounds from the JAK2 inhibitor study, illustrating the role of computational SAR in distinguishing between different derivatives.

Compound IDR GroupGlide ScoreKey Interacting Residues
31(R)-3-methylmorpholin-4-yl-9.55Leu932 (2), Asp994
32(S)-3-methylmorpholin-4-yl-10.01Leu932 (2), Asp994
33cis-3,5-dimethylmorpholin-4-yl-10.03Leu932 (2), Asp994
552-oxa-5-azabicyclo[2.2.1]heptan-5-yl-9.55Leu932 (2), Asp994

Comparative data from a computational SAR study on JAK2 inhibitors. researchgate.net

These computational approaches, including molecular docking and SAR analysis, are indispensable tools in modern drug discovery, enabling the rational design and optimization of novel therapeutics based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one, and how are they optimized?

  • Methodological Answer : The compound is typically synthesized from trans-4-hydroxy-L-proline via a six-step protocol involving protection, esterification, tosylation, reduction, cyclization, and deprotection. Key optimizations include using benzyloxycarbonyl (Cbz) as a protecting group (91% yield) and NaBH4 for ester reduction (100% yield), avoiding toxic reagents like diazomethane . Portoghese’s earlier method achieved 59% yield over seven steps but required hazardous conditions .

Q. How is enantiomeric purity ensured during synthesis?

  • Methodological Answer : Enantiomeric resolution can be achieved using di-p-toluoyl tartaric acid derivatives. For example, racemic mixtures are resolved via selective crystallization with di-p-toluoyl-L-tartaric acid, yielding isomers in >99% purity . Chiral auxiliaries, such as Cbz groups, also enhance stereochemical control during cyclization .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335). Lab handling requires:

  • Personal protective equipment (PPE): Gloves, safety goggles, and respiratory masks.
  • Ventilation: Local exhaust to avoid aerosol formation.
  • Storage: 2–8°C in airtight containers .

Advanced Research Questions

Q. How do competing synthetic strategies address yield discrepancies in bicyclic morpholine synthesis?

  • Methodological Answer : Yield variations arise from reagent choices and protection strategies. For instance:

  • LiAlH4 vs. NaBH4 : LiAlH4 reduces esters to alcohols with higher efficiency but poses safety risks, while NaBH4 offers safer, cost-effective alternatives (e.g., 100% yield for alcohol 13 in ) .
  • Cbz vs. Boc Protection : Cbz groups enable catalytic hydrogenation for deprotection (100% yield), whereas Boc deprotection requires acidic conditions, risking side reactions .

Q. What mechanistic insights explain the high stereoselectivity in cyclization steps?

  • Methodological Answer : Stereoselectivity is attributed to conformational rigidity during cyclization. For example, the (1S,4S) configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen in intermediate 13, as confirmed by NMR studies . Computational modeling of transition states further supports this .

Q. How is this compound utilized as a morpholine isostere in drug design?

  • Methodological Answer : The bicyclic structure mimics morpholine’s physicochemical properties (e.g., logP, hydrogen-bonding capacity) while enhancing metabolic stability. It has been incorporated into GABA aminotransferase inhibitors (e.g., compound 38 in ) and kinase modulators, with improved pharmacokinetic profiles .

Q. What analytical techniques validate structural and chiral purity post-synthesis?

  • Methodological Answer :

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H (hexane:IPA = 90:10).
  • NMR : ¹H and ¹³C spectra confirm stereochemistry (e.g., δ 4.50 ppm for bridgehead protons in ).
  • HRMS : Validates molecular integrity (e.g., m/z 100.0760 for [M+H]+) .

Data Contradiction Analysis

Q. Why do reported yields for similar synthetic routes vary significantly?

  • Analysis : Discrepancies stem from:

  • Reagent Purity : Commercial trans-4-hydroxy-L-proline varies in enantiomeric excess (e.g., 98% vs. 95% purity impacts final yield).
  • Cyclization Conditions : NaOMe in MeOH (86% yield for intermediate 14) outperforms older methods using LiBH4, which introduces moisture sensitivity .
  • Scale-Up Challenges : Batch size affects crystallization efficiency, particularly in salt resolution steps .

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Reactant of Route 1
2-Oxa-5-azabicyclo[2.2.1]heptan-3-one
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.